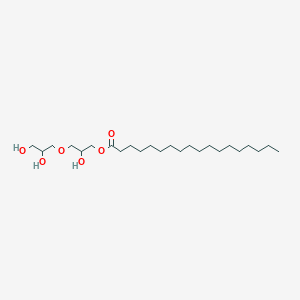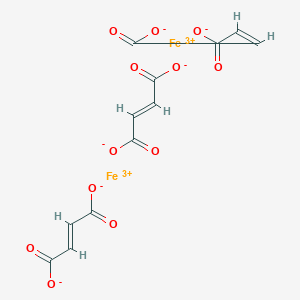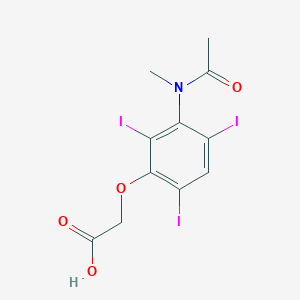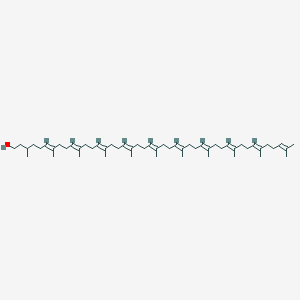
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate” is a chemical compound with the molecular formula C21H42O4 . It is also known as “®-2,3-dihydroxypropyl stearate” and is a type of glyceride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 21 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 358.5558 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Nanocomposites Development : This compound is used in the creation of nanocomposites. For example, Pak et al. (2013) explored its use in poly-3-hydroxybutyrate/poly(butyleneadipate-co-terephthalate)/layered double hydroxide nanocomposites, enhancing mechanical properties like elongation at break (Pak et al., 2013).
Cosmetic Applications : In cosmetics, hydroxy fatty acid esters, including hydroxy stearates, are synthesized for potential use in products ranging from lubricants to cosmetics, as researched by Ghosh and Bhattacharyya (1998) (Ghosh & Bhattacharyya, 1998).
Biodegradable Material Development : Chen and Wu (2005) discussed the use of similar compounds in the development of biodegradable and biocompatible materials for medical devices and tissue engineering (Chen & Wu, 2005).
Thermal Properties Enhancement : Yang et al. (2018) investigated its role in enhancing the thermal properties of polypropylene/cellulose fibers composites (Yang et al., 2018).
Pharmaceutical Industry : Its derivatives are utilized in pharmaceutical applications. Oh et al. (2015) studied the influence of hydroxypropyl methylcellulose on drug release in pharmaceutical formulations, which is relevant to the broader use of hydroxy stearates in drug delivery systems (Oh, Heng, & Chan, 2015).
Food Contact Materials : The safety of related compounds like poly(12-hydroxystearic acid) stearate in food contact materials was assessed by the EFSA Panel (2010), which is pertinent to its potential applications in packaging and storage (Flavourings, 2010).
Lubricants and Emollients : Holz et al. (2018) reported the enzymatic production of cetostearyl stearate, a substance used as an emollient in the cosmetic and hygiene industry, indicating the broader use of hydroxy stearates in personal care products (Holz et al., 2018).
Propriétés
Numéro CAS |
12694-22-3 |
|---|---|
Formule moléculaire |
C24H48O6 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-(2,3-dihydroxypropyl)octadecanoate |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-22(27)18-25)24(29)30-20-23(28)19-26/h21-23,25-28H,2-20H2,1H3 |
Clé InChI |
LRZBIPQJHILPJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)OCC(CO)O |
| 66168-54-5 79777-30-3 12694-22-3 |
|
Description physique |
Light yellow to amber, oily to very viscous liquids; light tan to medium brown, plastic or soft solids; and light tan to brown, hard, waxy solids |
Solubilité |
The esters range from very hydrophilic to very lipophilic, but as a class tend to be dispersible in water and soluble in organic solvents and oils |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)

